2-cloro-N-(4-clorofenil)prop-2-enamida

Descripción general

Descripción

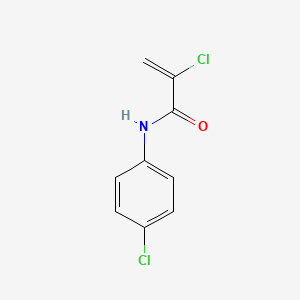

2-chloro-N-(4-chlorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7Cl2NO It is characterized by the presence of a chloro group attached to the prop-2-enamide structure, along with another chloro group attached to the phenyl ring

Aplicaciones Científicas De Investigación

2-chloro-N-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is suggested that it may interact with proteins such asCaspase , Bcl-2 , and TNF-alpha , which play crucial roles in apoptosis and cell signaling.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CCPP . Factors such as pH, temperature, and the presence of other molecules could affect how CCPP interacts with its targets and its overall stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloroaniline+2-chloropropionyl chloride→2-chloro-N-(4-chlorophenyl)prop-2-enamide+HCl

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(4-chlorophenyl)prop-2-enamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, the reaction can be optimized by controlling the temperature and reaction time to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro groups can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(4-methylphenyl)prop-2-enamide

- 2-chloro-N-(4-fluorophenyl)prop-2-enamide

- 2-chloro-N-(4-bromophenyl)prop-2-enamide

Uniqueness

2-chloro-N-(4-chlorophenyl)prop-2-enamide is unique due to the presence of two chloro groups, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in medicinal chemistry and materials science, distinguishing it from other similar compounds with different substituents.

Actividad Biológica

2-Chloro-N-(4-chlorophenyl)prop-2-enamide, a compound of interest due to its potential pharmacological applications, has been studied for its biological activity. This article compiles findings from various research studies, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.

2-Chloro-N-(4-chlorophenyl)prop-2-enamide possesses the following chemical structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 188.05 g/mol

Research indicates that 2-chloro-N-(4-chlorophenyl)prop-2-enamide exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly in bacterial systems. For instance, it targets pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for coenzyme A synthesis .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may have antiviral effects, particularly against human adenoviruses (HAdV). Compounds with structural similarities have demonstrated significant antiviral activity with selectivity indexes greater than 100, indicating a favorable therapeutic window .

- Apoptosis Induction : The compound may also induce apoptosis in certain cancer cell lines. Research shows that it can affect mitochondrial integrity and function, leading to programmed cell death .

Biological Activity Summary Table

| Activity Type | Pathogen/Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 0.5 | >100 |

| Antiviral | Human Adenovirus | 0.27 | >100 |

| Apoptosis Induction | Cancer Cell Lines | N/A | N/A |

Case Studies

Several case studies highlight the biological activity of 2-chloro-N-(4-chlorophenyl)prop-2-enamide:

- Antimicrobial Screening : In a high-throughput screening study, various amide derivatives were tested against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that compounds similar to 2-chloro-N-(4-chlorophenyl)prop-2-enamide exhibited significant inhibitory effects on bacterial growth, suggesting potential as novel antimicrobial agents .

- Antiviral Efficacy : A study focused on the antiviral properties of related compounds found that certain analogues demonstrated potent activity against HAdV, with low cytotoxicity levels. The mechanism was attributed to interference with viral replication processes .

- Cancer Research : Investigations into the apoptosis-inducing properties revealed that exposure to this compound led to mitochondrial dysfunction and subsequent apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

2-chloro-N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRVKSZVKKTYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.